1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one
Overview
Description
“1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one” is an aromatic ketone . It is also known as 5’-Bromo-3’-chloro-2’-hydroxyacetophenone . It has a molecular weight of 249.49 .
Synthesis Analysis
The compound can be prepared by diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . Another method involves the reaction of 3-aminoacetophenone with nitrous acid sodium solution under specific temperature conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H6BrClO2 . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can react with appropriate aldehydes to synthesize corresponding chalcones and structurally related dienones .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 95-97°C . It is soluble in ethanol, ether, chloroform, and benzene, slightly soluble in water, and insoluble in petroleum ether .Scientific Research Applications
Synthesis and Characterization
1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one has been synthesized and studied for its structural and spectral characteristics. For instance, the synthesis and crystal structure of the bromo derivative of 2-acetyl-1-naphthol, a compound related to 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one, was detailed, demonstrating the significance of structural and spectral analyses in understanding such compounds (Patil, Pathan, & Zangade, 2021).
Biological Evaluation
Several studies have explored the biological activities of compounds similar to 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one. For instance, a study synthesized and evaluated the antimicrobial properties of various related compounds, highlighting the significance of such compounds in medicinal chemistry (Sherekar, Padole, & Kakade, 2022).
Supramolecular Chemistry
The compound and its derivatives have been implicated in the study of supramolecular chemistry, which involves the investigation of the structure and interactions of molecules. For example, a study on the hydrogen and halogen bonding in haloetherification products of a compound structurally related to 1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one demonstrated the importance of noncovalent interactions in stabilizing molecular structures (Asgarova et al., 2019).
Crystallography and X-Ray Analysis
Crystallographic studies provide deep insights into the molecular structure and properties of compounds. The compound and its related compounds have been subjects of crystallographic studies to determine their molecular conformation and stability. For instance, the crystal structure of Nˊ-[(E)-1-(5-Bromo-2-Hydroxyphenyl)ethylidene]benzohydrazide was characterized, shedding light on its molecular geometry and stability (Chang-zheng, 2011).
Safety And Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
1-(5-bromo-3-chloro-2-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNKIDWQXJZFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-chloro-2-hydroxyphenyl)ethan-1-one | |
CAS RN |
331821-10-4 | |
Record name | 1-(5-bromo-3-chloro-2-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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